Cas no 143557-93-1 (Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether)

Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether structure
143557-93-1 structure
Nome del prodotto:Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether
Numero CAS:143557-93-1
MF:C28H43N5O12S
MW:673.732326745987
CID:153742
PubChem ID:164454

Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether Proprietà chimiche e fisiche

Nomi e identificatori

    • Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methy...
    • Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L
    • (4S)-5-{[(3R,4R,7S,10S,11S)-4-[(carboxymethyl)carbamoyl]-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-(propan-2-yl)-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(16),12,14-trien-13-yl]sulfinyl}-4-hydroxy-L-norvaline
    • Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15&reg
    • Glycine, 2-((4-amino-4-carboxy-2-hydroxybutyl)sulfinyl)-threo-beta,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-, cyclic (15-3)-ether, (2S-(1(S*),2R*,4R*))-
    • Ustiloxin A
    • Glycine, (
    • 143557-93-1
    • (2S,4S)-2-amino-5-[[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid
    • CHEMBL212074
    • AR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-
    • A,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-, cyclic (15 inverted exclamation marku3)-ether
    • DTXSID40931945
    • (2S,4S)-2-amino-5-[(R)-[(2R,3S,6S,9S,10R)-9-(carboxymethylcarbamoyl)-10-ethyl-2,13-dihydroxy-6-isopropyl-10-methyl-3-(methylamino)-4,7-dioxo-11-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(16),12,14-trien-15-yl]sulfinyl]-4-hydroxy-pentanoic acid
    • (2S,4S)-2-amino-5-[(R)-[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid
    • C08442
    • Q27108516
    • Ustiloxin
    • 5-[4-{[(Carboxymethyl)imino](hydroxy)methyl}-3-ethyl-6,9,11,15-tetrahydroxy-3-methyl-10-(methylamino)-7-(propan-2-yl)-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(16),5,8,12,14-pentaene-13-sulfinyl]-4-hydroxynorvaline
    • CHEBI:9914
    • Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether
    • Inchi: InChI=1S/C28H43N5O12S/c1-6-28(4)23(26(41)31-10-19(36)37)33-24(39)20(12(2)3)32-25(40)21(30-5)22(38)14-8-17(45-28)16(35)9-18(14)46(44)11-13(34)7-15(29)27(42)43/h8-9,12-13,15,20-23,30,34-35,38H,6-7,10-11,29H2,1-5H3,(H,31,41)(H,32,40)(H,33,39)(H,36,37)(H,42,43)/t13-,15-,20-,21-,22-,23-,28+,46?/m0/s1
    • Chiave InChI: QRLBQXQEGMBXFM-DYRILNNMSA-N
    • Sorrisi: OC(CNC([C@@H]1NC(=O)[C@H](C(C)C)NC(=O)[C@@H](NC)[C@@H](O)C2C(=CC(O)=C(C=2)O[C@]1(C)CC)S(C[C@H](C[C@@H](C(=O)O)N)O)=O)=O)=O

Proprietà calcolate

  • Massa esatta: 673.263
  • Massa monoisotopica: 673.263
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 10
  • Conta accettatore di obbligazioni idrogeno: 15
  • Conta atomi pesanti: 46
  • Conta legami ruotabili: 12
  • Complessità: 1140
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 306A^2
  • XLogP3: -6.8

Proprietà sperimentali

  • Densità: 1.48
  • Punto di ebollizione: 1119.5°Cat760mmHg
  • Punto di infiammabilità: 630.8°C
  • Indice di rifrazione: 1.642

Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether Letteratura correlata

Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd